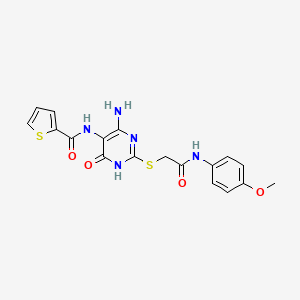![molecular formula C13H19Cl3N2O2S B2561131 2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide CAS No. 1374681-21-6](/img/structure/B2561131.png)
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide, commonly known as TCS or Triclosan, is a synthetic compound that has been widely used as an antibacterial and antifungal agent in various personal care products, such as soaps, toothpaste, and deodorants. TCS has also been used in the medical field as an antiseptic and disinfectant. Despite its widespread use, there are concerns about the potential risks associated with TCS exposure, including its impact on human health and the environment. In
作用机制
TCS works by inhibiting the activity of enzymes that are essential for bacterial growth and survival. Specifically, TCS targets the enoyl-acyl carrier protein reductase (ENR) enzyme, which is involved in the biosynthesis of fatty acids in bacteria. By inhibiting ENR, TCS prevents the synthesis of new fatty acids, which ultimately leads to bacterial death.
Biochemical and Physiological Effects:
TCS has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, TCS has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to disrupt hormone function in animals, leading to concerns about its potential impact on human health.
实验室实验的优点和局限性
One of the main advantages of using TCS in lab experiments is its broad-spectrum antibacterial and antifungal activity. TCS is effective against a wide range of microorganisms, making it a useful tool in microbiology research. However, there are also limitations to using TCS in lab experiments. For example, TCS can be toxic to some types of cells, which can limit its use in certain types of experiments. Additionally, there are concerns about the potential impact of TCS on the environment, which may limit its use in some research settings.
未来方向
There are several areas of future research that could be explored with regards to TCS. One area of interest is the potential impact of TCS on human health. While there have been some studies on this topic, more research is needed to fully understand the potential risks associated with TCS exposure. Another area of interest is the development of alternative antibacterial and antifungal agents that are less toxic to the environment. Finally, there is a need for more research on the long-term effects of TCS exposure on the environment, including its impact on aquatic ecosystems.
合成方法
TCS can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroaniline with chlorosulfonic acid, followed by the reaction of the resulting product with diethylamine. The final product is obtained through a crystallization process. The synthesis of TCS is relatively simple and can be carried out on a large scale.
科学研究应用
TCS has been extensively studied for its antibacterial and antifungal properties. It has been used in various scientific research applications, such as in vitro and in vivo studies to evaluate its efficacy against various microorganisms. TCS has also been used in animal studies to investigate its potential toxicity and environmental effects.
属性
IUPAC Name |
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl3N2O2S/c1-3-18(4-2)7-5-6-17-21(19,20)13-9-11(15)10(14)8-12(13)16/h8-9,17H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAINHNNKRCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

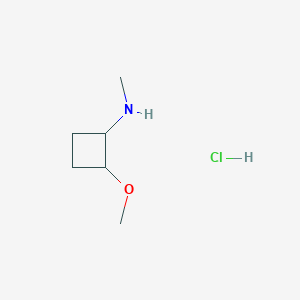
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B2561051.png)

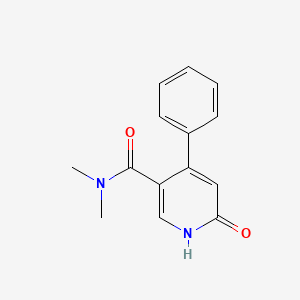
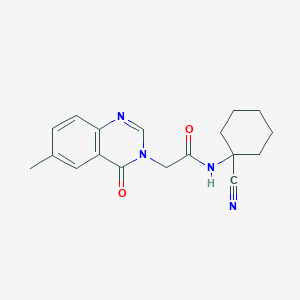
![2-Chloro-N-(2,2-difluorospiro[2.4]heptan-6-yl)propanamide](/img/structure/B2561060.png)

![N~4~-(4-methoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2561064.png)

![6-chloro-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2561066.png)
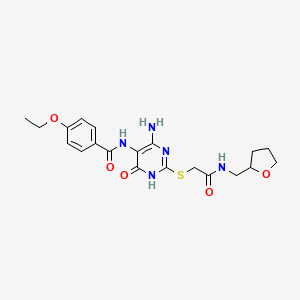
![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)

